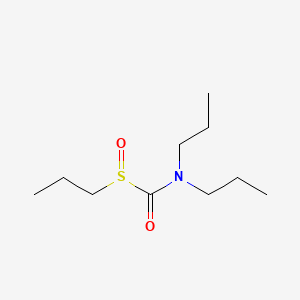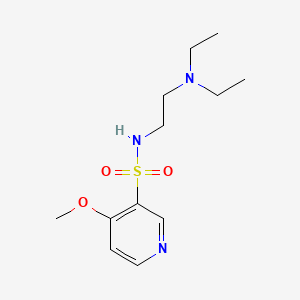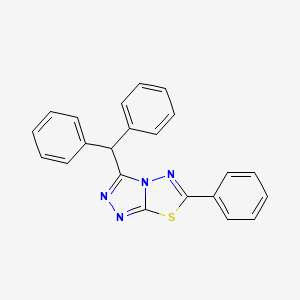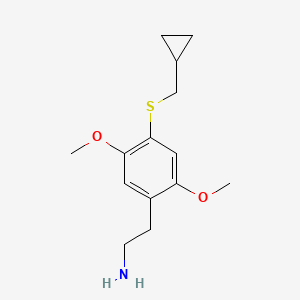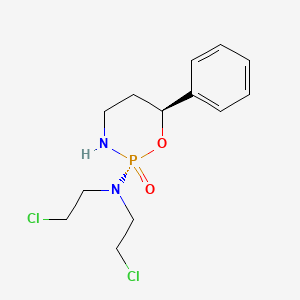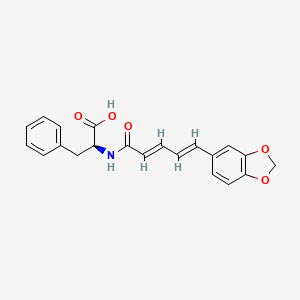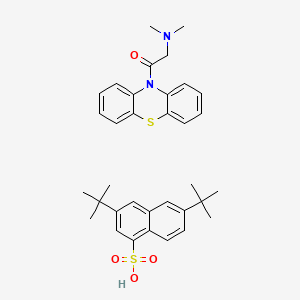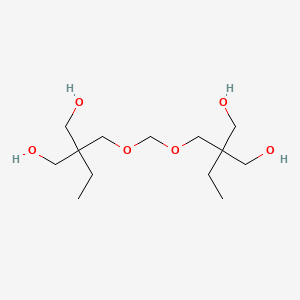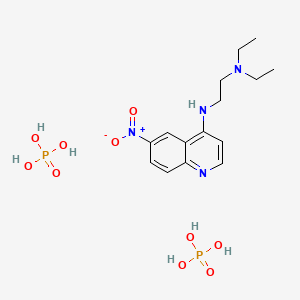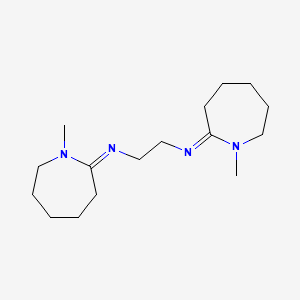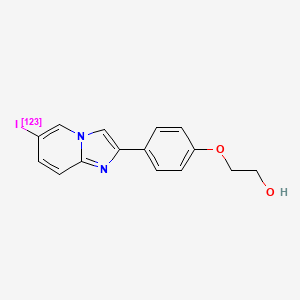
N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 4322042 is a chemical compound with the molecular formula Bi H56 N3 Na2 O57 W10 Zn. It is a complex compound that includes elements such as bismuth, sodium, oxygen, tungsten, and zinc
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of BRN 4322042 involves a series of complex chemical reactions. One common method includes the reaction of bismuth and tungsten oxides with sodium and zinc salts under controlled conditions. The reaction typically requires high temperatures and specific pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of BRN 4322042 may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
BRN 4322042 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state oxides, while reduction may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
BRN 4322042 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: BRN 4322042 is used in the production of advanced materials and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of BRN 4322042 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to BRN 4322042 include:
- Bismuth tungstate
- Sodium tungstate
- Zinc tungstate
Uniqueness
BRN 4322042 is unique due to its specific combination of elements and structural properties
Eigenschaften
CAS-Nummer |
128366-05-2 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
N-butyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16-14(11)19/h4-7H,2-3,8H2,1H3,(H,15,18)(H2,16,17,19) |
InChI-Schlüssel |
AQIIIQAZMCDENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-methoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12728382.png)
